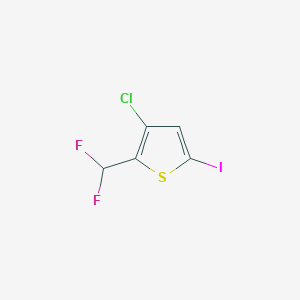![molecular formula C8H15NO B15308669 {4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B15308669.png)
{4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1r,4s)-4-ethyl-2-oxabicyclo[211]hexan-1-yl]methanamine is a bicyclic amine compound featuring a unique oxabicyclohexane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1r,4s)-4-ethyl-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine typically involves a [2 + 2] cycloaddition reaction. This photochemical reaction is used to construct the bicyclic framework, followed by functional group transformations to introduce the amine group. The reaction conditions often include the use of ultraviolet light to initiate the cycloaddition and various reagents to facilitate the subsequent transformations .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical cycloaddition process. This requires specialized equipment to handle large volumes of reactants and ensure consistent exposure to ultraviolet light. Additionally, optimizing reaction conditions to maximize yield and purity is crucial for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(1r,4s)-4-ethyl-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlling temperature, solvent choice, and reaction time to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Applications De Recherche Scientifique
1-[(1r,4s)-4-ethyl-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[(1r,4s)-4-ethyl-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the nature of the interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-oxabicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but differ in the substituents attached to the ring system.
Cyclopropane derivatives: These compounds also feature a small, strained ring system and are used in similar applications.
Cyclopentane and cyclohexane derivatives: These compounds have larger ring systems but can serve as bioisosteres for the bicyclic structure.
Uniqueness
1-[(1r,4s)-4-ethyl-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine is unique due to its specific combination of a bicyclic framework with an amine functional group. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
(4-ethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine |
InChI |
InChI=1S/C8H15NO/c1-2-7-3-8(4-7,5-9)10-6-7/h2-6,9H2,1H3 |
Clé InChI |
TVZCMRAQKHFNRF-UHFFFAOYSA-N |
SMILES canonique |
CCC12CC(C1)(OC2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B15308589.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-isoindole-4-carboxylicacid](/img/structure/B15308600.png)
![({2-Methoxy-5-[(methylamino)methyl]phenyl}methyl)dimethylamine](/img/structure/B15308612.png)
![ethyl 3-[(1S)-1-aminopropyl]-1-methyl-1H-1,2,4-triazole-5-carboxylate hydrochloride](/img/structure/B15308620.png)




![{8-Aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol](/img/structure/B15308655.png)

![(8aS)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline](/img/structure/B15308662.png)

